1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-5-3-7-16(19-13)24-14-8-11-21(12-9-14)18(23)15-6-4-10-20(2)17(15)22/h3-7,10,14H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEFOFSXVVMALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction of appropriate amines.
Introduction of Functional Groups: The functional groups, including the methyl and carbonyl groups, are introduced through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that includes multiple functional groups, which contribute to its biological activity. The presence of the piperidine moiety and the pyridine rings suggests potential interactions with various biological targets, making it a candidate for drug development.
Antagonism of P2Y12 Receptors
One of the significant applications of this compound is its role as a P2Y12 receptor antagonist . P2Y12 receptors are crucial in platelet activation and aggregation, making them important targets in treating cardiovascular diseases. Antagonists of these receptors can help prevent thrombus formation in patients at risk for heart attacks or strokes.
Case Study: Cardiovascular Disease Treatment
Research indicates that compounds similar to 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exhibit high potency and selectivity as P2Y12 antagonists. For instance, a study highlighted the synthesis and evaluation of related pyridine analogues that demonstrated significant antiplatelet activity in vitro and in vivo models .
Neuropharmacological Effects
Recent studies have also explored the neuropharmacological effects of this compound. Its structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders.
Case Study: Alzheimer's Disease Research
A review on piperidine derivatives noted that modifications in similar compounds led to dual inhibition of cholinesterase and beta-secretase enzymes, which are implicated in Alzheimer’s disease pathology . This indicates that This compound could be investigated further for neuroprotective effects.
Anti-inflammatory Properties
There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation.
Case Study: Inflammatory Disease Models
Inhibitors targeting serotonin metabolism pathways have shown promise in reducing inflammation associated with diseases like asthma and ulcerative colitis . Given the structural framework of This compound , it may serve as a lead compound for developing new anti-inflammatory drugs.
Synthesis and Optimization
The synthesis of this compound involves various organic chemistry techniques, including nucleophilic substitution and palladium-catalyzed reactions. Optimizing these synthetic routes can enhance yield and purity, facilitating further research into its pharmacological properties.
Table 2: Synthesis Overview
| Step | Methodology | Outcome |
|---|---|---|
| Initial Synthesis | Nucleophilic substitution | Formation of piperidine core |
| Functionalization | Palladium-catalyzed reactions | Enhanced biological activity |
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Polar Groups: Hydroxy and methoxy substituents (e.g., in compounds ) improve solubility but may limit blood-brain barrier penetration. Piperidine-Carbonyl: The piperidine-carbonyl group in Compound A may enhance binding to enzymes (e.g., PDE10A ) through hydrogen bonding or steric interactions.
Key Observations :
- Antioxidant vs. Enzyme Inhibition : Bromophenyl derivatives ( ) show potent antioxidant activity, whereas Compound A’s piperidine-carbonyl group suggests enzyme-targeted activity.
- Toxicity : Fluorinated analogs (e.g., 4p ) exhibit high toxicity, emphasizing the need for substituent optimization in drug design.
Physicochemical and Pharmacokinetic Properties
LogP and Solubility :
Metabolic Stability :
- Piperidine groups (Compound A) may undergo cytochrome P450 metabolism, whereas halogenated compounds (4p) resist degradation but accumulate in tissues .
Biological Activity
The compound 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter receptors, particularly in the central nervous system.
Biological Activity Overview
-
Neuropharmacological Effects
- The compound has shown promise as a modulator for certain neurotransmitter systems, including serotonin and dopamine pathways. Studies suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models.
-
Anticancer Properties
- Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly those related to breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
-
Anti-inflammatory Activity
- There is evidence suggesting that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could have implications for conditions such as arthritis and other inflammatory disorders.
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Study
- Anticancer Evaluation
- Anti-inflammatory Mechanism
Q & A
Q. What synthetic methodologies are effective for preparing pyridin-2(1H)-one derivatives like this compound?
Methodological Answer: Pyridin-2(1H)-one derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, or functional group interconversion. For example, describes the synthesis of structurally similar compounds using methods C and D, achieving yields ranging from 19% to 67%. Key steps include:
Q. How are spectral techniques applied to confirm the structure of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- ¹H/¹³C NMR : Identifies proton and carbon environments, such as methyl groups (δ ~2.5 ppm for CH₃) and carbonyl signals (δ ~170 ppm).
- ¹⁹F NMR : Critical for detecting trifluoromethyl groups (δ ~-60 to -70 ppm), as seen in related analogs ().
- IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H vibrations.
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer: Initial screening often includes:
- Acute Toxicity Studies : Administered to Sprague–Dawley rats or CD-1 mice at varying doses (e.g., 50–500 mg/kg) to determine LD₅₀.
- Analgesic Activity : Assessed via the hot-plate test (), where latency to pain response is measured pre- and post-compound administration.
- Data Analysis : GraphPad Prism 6 or similar software is used for dose-response curves and statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for this compound?
Methodological Answer: Advanced approaches integrate quantum chemical calculations and reaction path search algorithms ( ):
- Transition State Analysis : Identifies energy barriers for key steps (e.g., cyclization).
- Machine Learning : Prioritizes experimental conditions (solvent, catalyst) by training models on existing reaction datasets.
- Feedback Loops : Experimental results (e.g., yields, byproducts) refine computational parameters to accelerate discovery .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected coupling patterns in NMR) require:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons.
- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing ( mentions crystal structure data for analogs).
- Isotopic Labeling : Traces ambiguous signals, particularly for fluorine-containing derivatives .
Q. What strategies improve yield in multi-step syntheses of piperidine-pyridinone hybrids?
Methodological Answer: Yield optimization involves:
- Protecting Group Chemistry : Temporarily shields reactive sites (e.g., piperidine nitrogen) during coupling steps.
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) for aryl-ether formation ( references similar protocols).
- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates ().
- Workflow Automation : Continuous flow reactors minimize side reactions and improve reproducibility .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer: SAR-driven analog design requires:
- Bioisosteric Replacement : Substituting the 6-methylpyridin-2-yl group with furan or trifluoromethyl ().
- Scaffold Hopping : Replacing the piperidine ring with morpholine or pyrrolidine ().
- Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) align key functional groups (carbonyl, methyl) with target binding pockets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
